molecular formula C20H23ClFN3O3S B2733194 2-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1020981-73-0

2-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2733194
CAS RN: 1020981-73-0
M. Wt: 439.93
InChI Key: DEVTXJPSWCRDEZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 439.93. Other properties such as melting point, boiling point, and vapor pressure would require experimental determination .

Scientific Research Applications

Sulfonamide Pharmacology and Therapeutics

Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and have been utilized in a wide array of therapeutic applications, including the treatment of bacterial infections and conditions caused by other microorganisms. These compounds are also present in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamides have been explored for their antiviral, anticancer, and potential applications in Alzheimer’s disease treatments, showcasing their broad therapeutic utility and significance in modern pharmacology (Gulcin & Taslimi, 2018).

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, is of great significance in the rational design of drugs, found in a plethora of well-known drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of resultant molecules, indicating the flexibility of piperazine as a building block for drug discovery (Rathi et al., 2016).

properties

IUPAC Name

2-chloro-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c21-17-7-2-1-6-16(17)20(26)23-10-5-15-29(27,28)25-13-11-24(12-14-25)19-9-4-3-8-18(19)22/h1-4,6-9H,5,10-15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVTXJPSWCRDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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